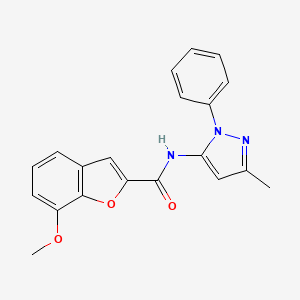

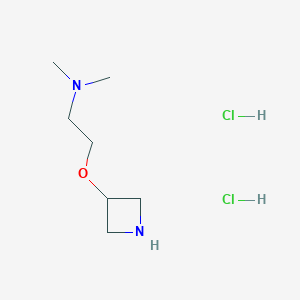

2-(Azetidin-3-yloxy)-N,N-dimethylethanamine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Azetidin-3-yloxy)-N,N-dimethylethanamine dihydrochloride” would depend on its specific molecular structure. For example, the presence of the azetidine ring and the dimethylethanamine group could influence properties like solubility, stability, and reactivity .Scientific Research Applications

Microwave-Assisted Synthesis and Pharmacological Evaluation

- Study Focus: Research has shown the effectiveness of microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds with potential antibacterial and antifungal properties, including derivatives of azetidine (Mistry & Desai, 2006).

Antimicrobial and Antitubercular Activities

- Antimicrobial Research: Trihydroxy benzamido azetidin-2-one derivatives have been synthesized and demonstrated notable antimicrobial and antitubercular activities (Ilango & Arunkumar, 2011).

Polymerization of Azetidine

- Polymer Research: Azetidine has been studied for its polymerization properties, leading to compounds with varied amino functions. This research contributes to understanding the chemistry of azetidine polymers (Schacht & Goethals, 1974).

Synthesis of 3,3-Dichloroazetidines

- Chemical Synthesis: The development of methods for synthesizing 3,3-dichloroazetidines, a class of azetidines, has expanded the potential applications in various chemical reactions (Aelterman, de Kimpe, & Declercq, 1998).

Metabolic Studies

- Neuropharmacological Interest: Studies on the metabolism of zetidoline, an azetidine derivative, indicate its potential in neuropharmacology and the development of neuroleptic agents (Assandri et al., 1986).

Synthesis of Bicyclic β-Lactams

- Bicyclic Compound Synthesis: Research has demonstrated the transformation of azetidin-2-ones into methyl cis-3-aminotetrahydrofuran-2-carboxylates, highlighting the chemical versatility of azetidine derivatives (Leemans et al., 2010).

Antidepressant and Nootropic Agents

- CNS Activity Research: Synthesis of Schiff's bases and 2-azetidinones of isonocotinyl hydrazone has shown potential antidepressant and nootropic effects, suggesting applications in central nervous system (CNS) therapies (Thomas et al., 2016).

Antimicrobial and Antitubercular Analogues

- Antimicrobial Compound Development: Synthesis of pyrimidine-azitidinone analogues has been pursued for their antimicrobial and antitubercular activities, offering a direction for designing new antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014).

Development of β-Lactams

- β-Lactam Synthesis: Novel methods for synthesizing 2-azetidinones highlight the ongoing research in developing β-lactam antibiotics (Jarrahpour & Zarei, 2009).

Piperidine Synthesis

- Piperidine Derivatives: The synthesis of cis-3,4-disubstituted piperidines from 2-(2-mesyloxyethyl)azetidines demonstrates the chemical flexibility of azetidine in producing diverse pharmacologically significant compounds (Mollet et al., 2011).

Future Directions

The future directions for research on “2-(Azetidin-3-yloxy)-N,N-dimethylethanamine dihydrochloride” would likely depend on its intended use or biological activity. For example, if it shows promise as a pharmaceutical compound, future research could involve further testing of its efficacy and safety .

properties

IUPAC Name |

2-(azetidin-3-yloxy)-N,N-dimethylethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O.2ClH/c1-9(2)3-4-10-7-5-8-6-7;;/h7-8H,3-6H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNRRPWCTELUJGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1CNC1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2916807.png)

![2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetyl)-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2916808.png)

![2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-bis(2-methyl propyl)acetamide](/img/structure/B2916809.png)

![Ethyl (Z)-2-cyano-3-[4-(2,5-dioxopyrrol-1-yl)phenyl]prop-2-enoate](/img/structure/B2916815.png)

![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2916820.png)

![3-(4-chlorophenyl)-1-[(3-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2916822.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2916825.png)